BenchChemオンラインストアへようこそ!

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

salt selection aqueous solubility solid-state stability

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine (benzomorpholine) family. With a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol, this compound features a methyl substituent at the 8-position of the fused benzene ring and is supplied as the hydrochloride salt.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 850896-45-6
Cat. No. B3194513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
CAS850896-45-6
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NCCO2.Cl
InChIInChI=1S/C9H11NO.ClH/c1-7-3-2-4-8-9(7)11-6-5-10-8;/h2-4,10H,5-6H2,1H3;1H
InChIKeyQAFIZDKYHSNGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride (CAS 850896-45-6): Procurement-Relevant Scaffold Profile


8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine (benzomorpholine) family [1]. With a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol, this compound features a methyl substituent at the 8-position of the fused benzene ring and is supplied as the hydrochloride salt . The compound is catalogued as a versatile small-molecule scaffold in medicinal chemistry and is explicitly disclosed within the Japan Tobacco Inc. patent family (US2008/305169 A1) as a key intermediate in the development of URAT1 (urate transporter 1) inhibitors for hyperuricemia and gout indications [2]. Its calculated LogP of 2.74 and polar surface area of 21.26 Ų position it within drug-like physicochemical space for central nervous system and renal targets .

Why Generic Substitution Fails for 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride (CAS 850896-45-6)


Within the 3,4-dihydro-2H-benzo[b][1,4]oxazine chemical space, three structural variables critically determine biological and physicochemical behavior: (i) the position and identity of the aromatic substituent, (ii) the oxidation state of the oxazine ring, and (iii) the salt form [1]. The 8-methyl group on the target compound imparts a calculated LogP of 2.74, representing an increase in lipophilicity of approximately 1.1 log units compared to the unsubstituted parent 3,4-dihydro-2H-benzo[b][1,4]oxazine (estimated LogP ~1.6), which directly influences membrane permeability and target engagement profiles . The hydrochloride salt form provides aqueous solubility advantages over the free base, which is critical for both in vitro assay compatibility and in vivo formulation development . Furthermore, the reduced 3,4-dihydro scaffold is chemically and pharmacologically distinct from its oxidized 2H-benzo[b][1,4]oxazin-3(4H)-one counterpart, offering a secondary amine handle (pKa ~8-9 estimated) amenable to N-functionalization that is absent in the lactam form [1]. Substituting an unsubstituted, oxidized, or free-base analog without verifying context-specific performance data therefore risks altered solubility, divergent reactivity, and incompatible biological readouts.

Product-Specific Quantitative Evidence Guide: 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Solid-State Handling Advantage

The hydrochloride salt form (CAS 850896-45-6) provides enhanced aqueous solubility compared to the free base (8-methyl-3,4-dihydro-2H-1,4-benzoxazine). Hydrochloride salt formation of secondary amines within the benzoxazine class is documented to increase aqueous solubility by enabling ionic interactions with water, facilitating both in vitro assay preparation in aqueous buffers and solid-state handling . The target compound is supplied and stored as a defined crystalline hydrochloride solid with storage conditions of room temperature under sealed, dry conditions, whereas the free base form is typically an oil or low-melting solid with greater susceptibility to oxidative degradation . This salt-form advantage is particularly relevant for laboratories conductingURAT1 uptake assays or in vivo pharmacokinetic studies requiring consistent dissolution behavior.

salt selection aqueous solubility solid-state stability formulation development

8-Methyl Substitution vs. Unsubstituted Parent: LogP and Permeability Differentiation

The 8-methyl substituent on the target compound increases calculated LogP to 2.74, compared to an estimated LogP of approximately 1.6 for the unsubstituted parent 3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 5735-53-5, free base form) . This approximately 1.1 log unit increase in lipophilicity is predicted, based on established medicinal chemistry principles, to enhance passive membrane permeability by roughly 3- to 5-fold, a critical parameter for intracellular target engagement and blood-brain barrier penetration [1]. In the context of the Japan Tobacco URAT1 inhibitor program, the 8-methyl substitution contributes to the pharmacophore required for URAT1 binding in renal proximal tubular epithelial cells, where adequate lipophilicity facilitates transporter interaction [2]. Structure-activity relationship (SAR) studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines confirm that aromatic ring substitution significantly modulates antiproliferative potency, with hydroxyl and amino groups on the aromatic ring producing up to 10-fold variations in IC₅₀ values across cancer cell lines [3].

lipophilicity LogP membrane permeability SAR

3,4-Dihydro (Reduced) Scaffold vs. 3-Oxo (Oxidized) Analog: Synthetic Versatility and CYP Liability Differentiation

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold of the target compound contains a secondary amine (NH) at the 4-position, which serves as a versatile handle for further N-functionalization (e.g., N-alkylation, N-acylation, N-arylation) that is not available in the oxidized 8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one analog (CAS 102065-94-1), where the nitrogen is tied up as an amide [1]. This distinction has proven critical in the Japan Tobacco URAT1 program: the 3,4-dihydro scaffold enables modular N-derivatization to optimize URAT1 inhibitory potency while maintaining the favorable CYP inhibition profile disclosed in the patent—specifically, the patent states that the lead compounds 'do not substantially inhibit CYP,' reducing the risk of pharmacokinetic drug-drug interactions compared to benzbromarone, a clinical URAT1 inhibitor with known CYP liability [2]. The oxidized 3-oxo analog lacks this N-functionalization vector and would require reductive conversion to access the same chemical space. In broader benzoxazine SAR, the reduced scaffold has also been associated with EZH2 inhibitory and antiplatelet activities where the secondary amine is essential for target binding [3].

scaffold oxidation state N-functionalization CYP inhibition metabolic stability

URAT1 Inhibitor Patent Specificity: 8-Methyl-Benzoxazine as a Defined Pharmacophoric Element

The 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is explicitly exemplified within the Japan Tobacco Inc. patent family (US20070010670 A1, US20080305169 A1) as a core substructure of nitrogen-containing fused ring URAT1 inhibitors [1]. The patent discloses that compounds based on this scaffold inhibit URAT1 activity and reduce blood uric acid levels, positioning them as therapeutic candidates for hyperuricemia, gouty tophus, acute and chronic gouty arthritis, gouty kidney, and related cardiovascular complications [2]. Critically, the patent emphasizes that the disclosed URAT1 inhibitors avoid the CYP inhibition liability associated with benzbromarone—the clinical standard-of-care URAT1 inhibitor at the time of filing—thereby reducing the risk of pharmacokinetic drug-drug interactions [2]. A related Japan Tobacco URAT1 inhibitor, JTT-552 (CAS 888730-46-9), which incorporates a closely related benzoxazine scaffold, advanced to clinical development, validating the translational relevance of this chemical series . While specific URAT1 IC₅₀ values for the 8-methyl intermediate itself are not publicly disclosed, its structural role as a key synthon in the patent-defined pharmacophore distinguishes it from generic benzoxazine building blocks that lack this defined disease-target association.

URAT1 inhibitor hyperuricemia gout Japan Tobacco pharmacophore

8-Position vs. 6-Position Methyl Substitution: Impact on Biological Activity Profiles

Within the 2-morpholino-1,3-benzoxazine series, the position of methyl substitution on the aromatic ring profoundly affects kinase inhibitory profiles. Studies by Al-Rawi and colleagues demonstrated that 8-methyl-substituted 2-morpholino-4H-1,3-benzoxazin-4-ones exhibit distinct DNA-PK and PI3K inhibitory activities compared to their 6-methyl counterparts [1]. Specifically, compound 9j—8-methyl-2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one—showed antiplatelet activity with an IC₅₀ of 2 ± 1.5 µM against collagen-induced platelet aggregation, while its 7,8-di-substituted analogs displayed IC₅₀ values in the range of 4–10 µM [1]. Although these data are for the oxidized 4H-1,3-benzoxazin-4-one series rather than the reduced 3,4-dihydro scaffold, they illustrate the principle that the 8-methyl position contributes uniquely to target engagement that cannot be replicated by moving the methyl group to the 6- or 7-position. The 8-methyl-3,4-dihydro scaffold, as the reduced precursor, enables access to both the reduced SAR space (N-functionalization) and, upon oxidation, the 4H-benzoxazin-4-one SAR space explored in these studies [2].

positional isomerism regioselectivity DNA-PK PI3K antiplatelet

Benzoxazine Scaffold vs. Alternative Heterocyclic Cores: Antiproliferative Activity Benchmarking

A 2024 study by Fu et al. established quantitative benchmarks for the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold in antiproliferative assays, providing a reference framework for evaluating 8-methyl-substituted analogs [1]. The most potent compound in that series, 14f, exhibited IC₅₀ values of 7.84–16.2 µM across five cancer cell lines (PC-3 prostate, NHDF normal fibroblast, MDA-MB-231 breast, MIA PaCa-2 pancreatic, and U-87 MG glioblastoma) [1]. SAR analysis demonstrated that hydroxyl substitution on rings A and B was beneficial, while a para-amino group on ring C significantly enhanced potency [1]. The 8-methyl-3,4-dihydro scaffold serves as a modular starting point for introducing such potency-enhancing substituents via electrophilic aromatic substitution or cross-coupling chemistry—a synthetic advantage over alternative heterocyclic cores such as chromanes or tetrahydroquinolines, which have different regiochemical preferences. In a separate study, 3,4-dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and GPIIb/IIIa receptor antagonistic activities achieved submicromolar IC₅₀ values at both targets, demonstrating the scaffold's capacity for multitarget pharmacology that simpler cores may not support [2].

antiproliferative cancer cell lines scaffold comparison drug discovery

Best Research and Industrial Application Scenarios for 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride (CAS 850896-45-6)


URAT1 Inhibitor Medicinal Chemistry Programs Targeting Hyperuricemia and Gout

This compound is the scaffold of choice for medicinal chemistry teams developing next-generation URAT1 inhibitors. As explicitly disclosed in the Japan Tobacco patent family (US20070010670, US20080305169), the 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine core provides a validated starting point with a defined disease-target association [1]. The hydrochloride salt ensures reproducible solubility for in vitro URAT1 uptake assays using [¹⁴C]uric acid in transfected HEK293 or CHO cells. The patent-disclosed low CYP inhibition profile of this chemical series provides a built-in advantage over benzbromarone-based programs, reducing the risk of late-stage attrition due to drug-drug interactions [1]. The secondary amine handle at the 4-position enables systematic N-functionalization to explore SAR around URAT1 potency, selectivity, and pharmacokinetic properties. Researchers should verify URAT1 inhibitory activity in their specific assay system, as quantitative IC₅₀ data for this particular intermediate has not been publicly disclosed in peer-reviewed literature.

Kinase Inhibitor and Antiplatelet Drug Discovery Leveraging 8-Methyl Positional Specificity

For groups investigating DNA-PK, PI3K, or antiplatelet targets, the 8-methyl substitution pattern is critical. Data from the Al-Rawi group demonstrates that 8-methyl-substituted benzoxazine derivatives achieve antiplatelet IC₅₀ values of 2 ± 1.5 µM, outperforming 7,8-di-substituted analogs (4–10 µM) by 2- to 5-fold [2]. The reduced 3,4-dihydro scaffold serves as a precursor that can be elaborated into both the reduced SAR space (via N-functionalization) and, upon oxidation, the 4H-1,3-benzoxazin-4-one space explored in the published kinase studies [2]. Procurement of the 8-methyl isomer rather than the 6-methyl or 7-methyl positional isomers is essential for replicating published activity profiles.

Diversifiable Scaffold for Multi-Target Drug Discovery Libraries

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold has demonstrated activity across diverse therapeutic targets including thrombin (submicromolar Ki), GPIIb/IIIa receptor (submicromolar IC₅₀), EZH2 (cellular IC₅₀ = 1.1 µM in A549 and NCI-H1975 cells for benzomorpholine derivatives), and cancer cell proliferation (IC₅₀ = 7.84–16.2 µM for optimized 4-aryl analogs) [3]. The 8-methyl-substituted hydrochloride provides a pre-functionalized scaffold that can be elaborated through N-alkylation, N-acylation, N-arylation, or electrophilic aromatic substitution to generate focused libraries for phenotypic or target-based screening [3]. The calculated LogP of 2.74 positions it favorably for both cellular permeability and aqueous solubility when formulated as the hydrochloride salt.

Chemical Biology Probe Development Requiring Defined Salt Form and Solubility

For chemical biology applications—including cellular target engagement studies, chemoproteomics, and fluorescence-based assay development—the hydrochloride salt form provides critical advantages. The enhanced aqueous solubility of the HCl salt compared to the free base ensures consistent dosing in cell culture media (typical working concentrations 1–100 µM), while the crystalline solid form facilitates accurate weighing and long-term storage stability under ambient conditions . The secondary amine provides a convenient handle for conjugation to biotin, fluorophores, or photoaffinity labels, enabling the generation of chemical probes for target identification and validation studies. The 8-methyl group can serve as a convenient NMR or mass spectrometry marker for monitoring compound integrity and cellular uptake.

Quote Request

Request a Quote for 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.